molecular formula C19H13BrN2O B4937452 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile

Cat. No. B4937452
M. Wt: 365.2 g/mol
InChI Key: NHPYTSBTXQLWJR-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of cyano-substituted stilbene derivatives and has shown promising results in various studies related to cancer treatment and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves its interaction with various cellular pathways. In cancer cells, this compound activates the caspase pathway, which leads to apoptosis. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neuronal cells, it reduces oxidative stress and prevents the formation of amyloid-beta plaques. However, the exact mechanism of action and the specific targets of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile in lab experiments is its high yield and purity. This compound can be easily synthesized using a simple and efficient method. Another advantage is its potential therapeutic properties, which make it an attractive candidate for further research.
However, there are also some limitations for lab experiments. The exact mechanism of action and specific targets of this compound are still not fully understood, which makes it difficult to design experiments that can elucidate its effects. Additionally, the in vivo toxicity and pharmacokinetics of this compound are still unknown, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile. One area of research is to further elucidate its mechanism of action and specific targets. This can be achieved through a combination of in vitro and in vivo experiments, as well as computational modeling.
Another area of research is to investigate the in vivo toxicity and pharmacokinetics of this compound. This will be crucial for its potential clinical applications in cancer treatment and neurodegenerative diseases.
Furthermore, research can be focused on developing derivatives of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile that have improved potency and selectivity. This can be achieved through structure-activity relationship studies and rational drug design.
Conclusion:
In conclusion, 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile is a chemical compound that has shown promising results in various studies related to cancer treatment and neurodegenerative diseases. Its potential therapeutic properties make it an attractive candidate for further research. However, there are still limitations and challenges that need to be addressed in order to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves the reaction between 2-(allyloxy)-5-bromobenzaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile has been extensively studied for its potential therapeutic properties. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Another area of research is neurodegenerative diseases, where this compound has shown potential in preventing the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Studies have shown that 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.

properties

IUPAC Name

3-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O/c1-2-8-23-19-7-6-18(20)11-16(19)10-17(13-22)15-5-3-4-14(9-15)12-21/h2-7,9-11H,1,8H2/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYTSBTXQLWJR-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile

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